molecular formula C13H13F4N5O3S2 B131619 Bencarbazone CAS No. 173980-17-1

Bencarbazone

Cat. No.: B131619
CAS No.: 173980-17-1
M. Wt: 427.4 g/mol
InChI Key: LVKBXDHACCFCTA-UHFFFAOYSA-N
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Description

Bencarbazone is a herbicide used in agriculture and horticulture to control weeds and other unwanted vegetation. It is a selective, pre-emergent herbicide that works by preventing the germination and growth of weeds in the soil. This compound is a systemic herbicide, meaning that it is absorbed by the plant and moves throughout the entire plant, inhibiting the growth of weeds in the process. It is also a non-selective herbicide, meaning that it will kill any plant that it comes into contact with.

Scientific Research Applications

Discovery of 4-Aminobutyric Acid Derivatives

  • Research on the design and synthesis of gamma-aminobutyric acid (GABA) derivatives, which include aryl semicarbazone and GABA pharmacophores, has shown promise in developing multifunctional drugs for neurological disorders like epilepsy and neuropathic pain (Yogeeswari et al., 2007).

Deep-Brain Stimulation in Neurological Disorders

  • The work of Alim Benabid and Mahlon DeLong, recognized with the Lasker–Debakey Clinical Medical Research Award, has significantly improved the lives of people with Parkinson's disease and other neurologic or neuropsychiatric disorders, highlighting the potential application of deep-brain stimulation in these areas (Okun, 2014).

Spectrophotometric Analysis of Bendiocarb

  • A study developed a new, sensitive, and accurate method for the determination of Bendiocarb in pesticide formulations and water samples using a spectrophotometric flow injection method. This has implications for environmental monitoring and pesticide regulation (Alamri et al., 2018).

Microwave-Assisted Synthesis and Bioevaluation

  • Research on biologically significant semicarbazones synthesized through microwave irradiation found these compounds to have potential as antimicrobial, antitumor, and antioxidant agents. This suggests their application in developing effective anticancer drugs (Jafri et al., 2012).

Drug Discovery: A Historical Perspective

  • The progress in drug research, driven by chemistry, pharmacology, and clinical sciences, has significantly influenced the medical field. Molecular biology and genomic sciences have played a crucial role in drug discovery, which is relevant for understanding the broader context of pharmaceutical development (Drews, 2000).

Thiosemicarbazones in Anti-Tuberculosis Therapy

  • A study on thiosemicarbazones and their derivatives revealed that these compounds have the potential as drug candidates for anti-tuberculosis therapy. This is an important consideration in the search for new therapeutic agents against TB (Pavan et al., 2010).

Versatility of Semicarbazones and Thiosemicarbazones

  • Semicarbazones and thiosemicarbazones, along with their metal complexes, show significant bioactivities such as anti-protozoal, anticonvulsant, antibacterial, antifungal, antitumoral, and antiviral properties. Their clinical or potential pharmacological applications are diverse and notable (Beraldo & Gambino, 2003).

Transformation and Ecotoxicity of Carbamic Pesticides

  • A study on N-methylcarbamate insecticides, including their hydrolytic and photolytic cleavage under natural conditions, provides insights into their toxicity toward aquatic organisms. This research is crucial for understanding the environmental impact of these pesticides (Iesce et al., 2006).

Mechanism of Action

Target of Action

Bencarbazone is a thiocarboxamide herbicide . Its primary target is the enzyme protoporphyrinogen oxidase (PPO), also known as EC 1.3.3.4 . PPO is a key enzyme in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound acts as an inhibitor of PPO . By binding to this enzyme, it interferes with the normal function of PPO, disrupting the biosynthesis of chlorophyll and heme . This disruption leads to a decrease in chlorophyll, which is crucial for photosynthesis, and heme, which is a component of various proteins involved in electron transport .

Biochemical Pathways

The inhibition of PPO by this compound affects the biosynthesis of chlorophyll and heme, which are part of the tetrapyrrole biosynthesis pathway . The downstream effects include a decrease in photosynthetic activity due to the lack of chlorophyll and impaired cellular functions due to the lack of heme-containing proteins .

Pharmacokinetics

It is known that this compound has a moderate aqueous solubility . This suggests that it may be well absorbed by plants and distributed within the plant tissues. The metabolism and excretion of this compound in plants are yet to be fully understood .

Result of Action

The action of this compound leads to the death of broad-leaved weeds . The inhibition of PPO results in a decrease in chlorophyll and heme, leading to impaired photosynthesis and cellular functions . This causes the weeds to die, thereby controlling their growth in crops such as corn, cereals, and sugar cane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific information on how environmental factors influence this compound’s action is limited . It is known that this compound is used as a post-emergence herbicide, suggesting that its efficacy may be influenced by the growth stage of the weeds .

Biochemical Analysis

Biochemical Properties

Bencarbazone acts as an inhibitor of the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), an oxidoreductase that acts on the donor CH-CH group with oxygen as an acceptor . This interaction disrupts the biochemical reactions in the targeted weeds, leading to their death .

Cellular Effects

It is known that this compound has a low mammalian toxicity and would not be expected to bioaccumulate .

Molecular Mechanism

This compound exerts its herbicidal effects at the molecular level by inhibiting the action of protoporphyrinogen oxidase . This enzyme is crucial in the biosynthesis of chlorophyll, a vital molecule for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the plant’s ability to produce energy, leading to plant death .

Temporal Effects in Laboratory Settings

It is known that this compound is a post-emergent herbicide, indicating that it is effective against weeds that have already sprouted .

Dosage Effects in Animal Models

There is currently limited information available on the effects of this compound dosage in animal models. It is known that this compound has a low mammalian toxicity .

Metabolic Pathways

Its role as an inhibitor of protoporphyrinogen oxidase suggests that it may interact with the metabolic pathways involved in chlorophyll biosynthesis .

Transport and Distribution

As a herbicide, it is likely to be transported through the plant’s vascular system to reach the target weeds .

Subcellular Localization

Given its role as an inhibitor of protoporphyrinogen oxidase, it is likely to be localized in the chloroplasts where this enzyme is found .

Properties

IUPAC Name

2-(ethylsulfonylamino)-5-fluoro-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N5O3S2/c1-3-27(24,25)20-8-5-9(7(14)4-6(8)10(18)26)22-12(23)21(2)11(19-22)13(15,16)17/h4-5,20H,3H2,1-2H3,(H2,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBXDHACCFCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1C(=S)N)F)N2C(=O)N(C(=N2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057998
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173980-17-1
Record name Bencarbazone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173980171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bencarbazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENCARBAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L6YBH3E98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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